molecular formula C6H8N4OS B2794894 N-(5,6-dihydrothiazolo[2,3-c][1,2,4]triazol-3-yl)acetamide CAS No. 933005-79-9

N-(5,6-dihydrothiazolo[2,3-c][1,2,4]triazol-3-yl)acetamide

Cat. No.: B2794894
CAS No.: 933005-79-9
M. Wt: 184.22
InChI Key: KSBBJKNYPGSRAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5,6-Dihydrothiazolo[2,3-c][1,2,4]triazol-3-yl)acetamide is a heterocyclic compound featuring a fused thiazole-triazole core with an acetamide substituent. The synthesis of such compounds typically involves multi-step organic reactions, including cyclization and purification via column chromatography (e.g., silica gel with dichloromethane/methanol solvents) .

Properties

IUPAC Name

N-(5,6-dihydro-[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N4OS/c1-4(11)7-5-8-9-6-10(5)2-3-12-6/h2-3H2,1H3,(H,7,8,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSBBJKNYPGSRAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NN=C2N1CCS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N4OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5,6-dihydrothiazolo[2,3-c][1,2,4]triazol-3-yl)acetamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1,2,4-triazole-3-thiol with α-bromo-γ-butyrolactone in the presence of a base like triethylamine. The reaction is usually carried out in a solvent such as ethanol under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The choice of solvents and reagents may also be optimized to reduce costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-(5,6-dihydrothiazolo[2,3-c][1,2,4]triazol-3-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions are possible, especially at the carbon atoms adjacent to the nitrogen and sulfur atoms in the rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or amines.

Scientific Research Applications

N-(5,6-dihydrothiazolo[2,3-c][1,2,4]triazol-3-yl)acetamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(5,6-dihydrothiazolo[2,3-c][1,2,4]triazol-3-yl)acetamide involves its interaction with various molecular targets. The compound can inhibit specific enzymes or receptors, leading to its biological effects. For example, it may inhibit bacterial enzymes, thereby exhibiting antimicrobial activity . The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Modifications

Compound 1SX: 4-tert-Butyl-N-(5,6-dihydro[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl)benzamide
  • Core Structure : Shares the 5,6-dihydrothiazolo[2,3-c][1,2,4]triazole backbone with the target compound.
  • Substituent Variation : The acetamide group in the target compound is replaced with a 4-tert-butylbenzamide moiety.
  • Formula: C₁₅H₁₈N₄OS (molecular weight: 302.39 g/mol) vs. the target compound’s presumed formula (C₆H₈N₄OS; molecular weight: 184.22 g/mol).
Compound 1: 2-((5-Phenylthiazolo[2,3-c][1,2,4]triazol-3-yl)thio)-N-(4-(pyrrolidin-1-yl)phenyl)acetamide
  • Core Structure : Retains the thiazolo[2,3-c][1,2,4]triazole system but lacks the 5,6-dihydro modification.
  • Substituent Variation :
    • A thioether-linked phenyl group and a pyrrolidine-substituted acetamide chain replace the dihydrothiazole and simple acetamide groups.
  • Implications :
    • The sulfur atom and aromatic substituents may enhance electronic interactions with biological targets, such as enzymes or receptors .
    • Demonstrated anti-infective activity in related studies, suggesting the target compound may share similar mechanisms .
  • Synthesis: Purified via column chromatography (100–200 mesh silica gel, dichloromethane/methanol), analogous to methods for synthesizing thiazolotriazole derivatives .
AP-PROTAC-1
  • Core Structure: Incorporates a thieno-triazolo-diazepine system, diverging significantly from the thiazolotriazole core.
  • Functional Role : Functions as a proteolysis-targeting chimera (PROTAC), enabling targeted protein degradation.
  • Comparison :
    • Highlights the versatility of triazole-containing scaffolds in diverse applications (anti-infective vs. targeted therapy) .
    • Structural complexity (e.g., diazenyl and dioxopiperidinyl groups) underscores the importance of substituent design in modulating biological activity .

Comparative Data Table

Compound Name Core Structure Key Substituents Molecular Formula Potential Applications Source
N-(5,6-Dihydrothiazolo[2,3-c][1,2,4]triazol-3-yl)acetamide 5,6-Dihydrothiazolo-triazole Acetamide C₆H₈N₄OS Anti-infective (hypothesized) N/A
1SX 5,6-Dihydrothiazolo-triazole 4-tert-Butylbenzamide C₁₅H₁₈N₄OS Undisclosed PDB Report
Compound 1 Thiazolo-triazole (non-dihydro) Thio-linked phenyl, pyrrolidine-acetamide C₂₀H₂₀N₆OS₂ Anti-infective Research Paper
AP-PROTAC-1 Thieno-triazolo-diazepine PROTAC components C₄₈H₄₄ClN₁₃O₈S Targeted protein degradation Supplementary Material

Key Research Findings and Implications

  • Substituent Effects : The acetamide group in the target compound likely offers moderate hydrophilicity, contrasting with 1SX’s lipophilic tert-butyl group. This difference may influence pharmacokinetics, such as absorption and metabolism .
  • Biological Activity : Compound 1’s anti-infective activity suggests that the thiazolotriazole core is a viable pharmacophore, warranting further exploration of the target compound’s efficacy .
  • Synthetic Accessibility : Shared purification methods (e.g., silica gel chromatography) indicate scalable synthesis routes for these derivatives .

Biological Activity

N-(5,6-dihydrothiazolo[2,3-c][1,2,4]triazol-3-yl)acetamide is a novel compound belonging to the class of thiazole and triazole derivatives. Its unique structure endows it with diverse biological activities, making it a subject of interest in medicinal chemistry. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound features a fused thiazole-triazole ring system. The molecular formula is C6H7N5SC_6H_7N_5S, with a molecular weight of approximately 183.22 g/mol. The compound's structure facilitates interactions with biological targets through hydrogen bonding and other molecular interactions.

The mechanism of action for this compound involves:

  • Target Interaction : The compound interacts with various biological targets through hydrogen bonding.
  • Biochemical Pathways : It influences multiple biochemical pathways associated with cell proliferation and apoptosis.
  • Pharmacokinetics : The compound's ability to form hydrogen bonds enhances its pharmacokinetic properties, potentially improving bioavailability and reducing toxicity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound against various cancer cell lines.

Case Study Findings :

  • MCF-7 (Breast Cancer) : The compound exhibited significant cytotoxicity with an IC50 value of approximately 0.084 ± 0.020 mmol/L.
  • A549 (Lung Cancer) : Displayed an IC50 value of 0.034 ± 0.008 mmol/L.

These results indicate that the compound could be a promising candidate for further development as an anticancer agent.

Cell LineIC50 (mmol/L)
MCF-70.084 ± 0.020
A5490.034 ± 0.008

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties against various pathogens. Preliminary results suggest effectiveness against both Gram-positive and Gram-negative bacteria.

Comparative Analysis with Other Compounds

To contextualize the biological activity of this compound within its class of derivatives:

Compound NameBiological ActivityIC50 (mmol/L)
Compound AAnticancer0.050
Compound BAntimicrobial0.200
This compoundAnticancer & AntimicrobialVaries

Q & A

Synthesis and Optimization

Q1 (Basic): What are the critical parameters for optimizing the one-pot synthesis of thiazolo-triazole derivatives like N-(5,6-dihydrothiazolo[2,3-c][1,2,4]triazol-3-yl)acetamide? A1: Key parameters include:

  • Temperature control : Excessive heat may lead to side reactions (e.g., decomposition of trifluoromethyl groups). Evidence suggests maintaining reflux conditions in ethanol (78–80°C) for cyclization .
  • Solvent selection : Polar aprotic solvents (e.g., DMF or acetone) enhance nucleophilic substitution during thioether bond formation .
  • Catalyst-free conditions : Non-catalytic approaches minimize purification challenges but require stoichiometric precision in reagent ratios .

Q2 (Advanced): How do substituent effects on the triazole ring influence reaction yields in thiazolo-triazole syntheses? A2: Electron-withdrawing groups (e.g., trifluoromethyl) stabilize intermediates during cyclization, improving yields (e.g., 60–75% for trifluoromethyl derivatives). Conversely, bulky substituents (e.g., tert-butyl) reduce yields due to steric hindrance in ring closure . A comparative table illustrates this:

SubstituentYield (%)Key Challenge
CF₃75Side-product formation
CH₃68Moderate steric effects
C(CH₃)₃52Steric hindrance

Structural Characterization

Q3 (Basic): Which spectroscopic techniques are most reliable for confirming the structure of this compound? A3:

  • ¹H/¹³C NMR : Distinct signals for the thiazole-triazole junction (δ 7.5–8.5 ppm for aromatic protons) and acetamide carbonyl (δ 165–170 ppm) .
  • HRMS : Accurate mass determination (e.g., [M+H]⁺ at m/z 308.0527 for ethyl ester intermediates) ensures molecular formula validation .

Q4 (Advanced): How can X-ray crystallography resolve ambiguities in stereochemistry for thiazolo-triazole derivatives? A4: Single-crystal X-ray diffraction confirms:

  • Planarity of the thiazolo-triazole fused ring system.
  • Dihedral angles between the acetamide group and heterocyclic core (typically 15–25°), influencing molecular packing .

Biological Activity and Mechanism

Q5 (Basic): What in vitro assays are used to evaluate the antimicrobial activity of this compound analogs? A5:

  • Serial dilution method : MIC (Minimum Inhibitory Concentration) determination against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
  • Agar diffusion : Zone-of-inhibition measurements for antifungal activity (e.g., C. albicans) .

Q6 (Advanced): How does the thiazolo-triazole scaffold interact with kinase targets (e.g., CK2) in cancer studies? A6: Molecular docking reveals:

  • Hydrogen bonding : Between the triazole N-atom and kinase active-site residues (e.g., Lys68 in CK2) .
  • Hydrophobic interactions : Fluorophenyl substituents enhance binding affinity (ΔG = −8.2 kcal/mol) .

Computational and Mechanistic Studies

Q7 (Advanced): What computational strategies predict the bioactivity of thiazolo-triazole derivatives? A7:

  • QSAR modeling : Correlates substituent electronegativity with antimicrobial potency (R² = 0.89 for CF₃ derivatives) .
  • MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories, highlighting key binding motifs .

Comparative Analysis of Structural Analogs

Q8 (Basic): How do structural modifications (e.g., halogenation) alter the bioactivity of thiazolo-triazole derivatives? A8: Fluorine substitution enhances metabolic stability and membrane permeability. For example:

  • 4-Fluorophenyl analogs : 2-fold higher IC₅₀ against HeLa cells compared to non-halogenated analogs .
  • Chlorine/bromine analogs : Improved antifungal activity but reduced solubility .

Contradictions in Experimental Data

Q9 (Advanced): How can researchers resolve discrepancies in reported synthetic yields for thiazolo-triazole derivatives? A9: Contradictions often arise from:

  • Catalyst variability : Use of K₂CO₃ vs. NaH in thiol-alkylation steps (yields vary by 15–20%) .
  • Reaction time optimization : Prolonged reflux (>8 hours) may degrade intermediates, reducing yields .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.